molecular formula C19H22FN3O2 B13004000 Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate

Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate

Cat. No.: B13004000
M. Wt: 343.4 g/mol
InChI Key: NFRRWBOAHDKANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl-substituted piperazine ring attached to a benzoate moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable solvent and catalyst to form 4-(4-fluorophenyl)piperazine.

    Coupling with Benzoic Acid Derivative: The next step involves the coupling of the piperazine derivative with 5-amino-2-bromobenzoic acid in the presence of a base such as potassium carbonate and a palladium catalyst to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine: A precursor in the synthesis of the compound.

    5-Amino-2-bromobenzoic acid: Another precursor used in the synthesis.

    Ethyl 5-amino-2-(4-(4-chlorophenyl)piperazin-1-yl)benzoate: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22FN3O2

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 5-amino-2-[4-(4-fluorophenyl)piperazin-1-yl]benzoate

InChI

InChI=1S/C19H22FN3O2/c1-2-25-19(24)17-13-15(21)5-8-18(17)23-11-9-22(10-12-23)16-6-3-14(20)4-7-16/h3-8,13H,2,9-12,21H2,1H3

InChI Key

NFRRWBOAHDKANV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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